molecular formula C13H12N4O2S B3032421 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole CAS No. 1707392-23-1

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole

Cat. No. B3032421
M. Wt: 288.33
InChI Key: SFTNFOWMBIHDRX-UHFFFAOYSA-N
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Description

The compound "2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has been extensively studied due to its diverse biological activities and potential applications in various fields, including materials science and pharmaceuticals. The presence of the 3,5-dimethyl-1H-pyrazol and 2-thienyl groups suggests potential for unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions of appropriate precursors. For instance, the synthesis of related compounds has been reported through cyclization of carbohydrazide with various aromatic carboxylic acids , or by cyclization of substituted-benzoic acid hydrazides using phosphorous oxychloride . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of an oxadiazole ring, which can significantly influence the compound's electronic properties and conformation. X-ray crystallography has been used to determine the crystal structures of similar compounds, revealing that they often form planar or nearly planar structures conducive to conjugation . This planarity can affect the compound's optical properties and its ability to stack in solid-state structures.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can vary depending on the substituents attached to the oxadiazole ring. The presence of reactive groups such as pyrazolyl or thienyl can lead to various chemical reactions, including further functionalization or participation in hydrogen bonding, as observed in the crystal structure of a related compound . The specific reactivity of the compound would need to be investigated experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For example, the optical properties, such as absorption and emission wavelengths, can be tuned by varying the substituents on the oxadiazole ring . The solubility and lipophilicity of these compounds are also important for their potential use as drugs, and computational tools can be used to predict these properties . The presence of substituents like the 3,5-dimethyl-1H-pyrazol and 2-thienyl groups in the compound of interest could imply specific solubility, lipophilicity, and optical properties that would be valuable in material science or pharmaceutical applications.

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, possibly including its toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions involving the compound, possibly including new reactions it could be used in, new applications for it, or new methods of synthesizing it.


I hope this general information is helpful! If you have any more specific questions about these types of analyses, feel free to ask!


properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-8-6-9(2)17(16-8)12(18)7-11-14-15-13(19-11)10-4-3-5-20-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTNFOWMBIHDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CC2=NN=C(O2)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130870
Record name Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole

CAS RN

1707392-23-1
Record name Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707392-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole
Reactant of Route 2
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole
Reactant of Route 4
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole
Reactant of Route 5
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole
Reactant of Route 6
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole

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